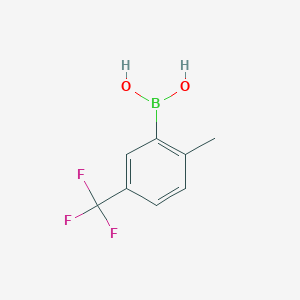

2-Methyl-5-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group and a methyl group on a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of this compound with appropriate boronic acid derivatives under controlled conditions. Common methods include:

Grignard Reaction: Reacting a Grignard reagent with a boronic acid derivative.

Boronic Acid Exchange: Using a boronic acid exchange reaction with a suitable boronic acid precursor.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical arylboronic acid partner in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides or triflates.

Example Reaction

In a synthesis of pyrrole derivatives, 2-methyl-5-(trifluoromethyl)phenylboronic acid reacted with ethyl 5-(2-aminopyrimidin-4-yl)-2-bromo-1H-pyrrole-3-carboxylate under the following conditions:

| Catalyst | Base | Solvent System | Temperature | Yield | Product |

|---|---|---|---|---|---|

| Pd(Ph₃P)₂Cl₂ (3 mol%) | Na₂CO₃, LiCl | Ethanol/Water/Toluene | 100°C | 87% | Ethyl 5-(2-aminopyrimidin-4-yl)-2-(5-chloro-2-methylphenyl)-1H-pyrrole-3-carboxylate |

The reaction’s efficiency relies on:

-

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) to mediate oxidative addition and reductive elimination.

-

Polar aprotic solvents to stabilize intermediates.

-

Electron-withdrawing trifluoromethyl group , which activates the boronic acid for transmetallation .

Rhodium-Catalyzed C–H Arylation

The compound participates in regioselective C–H functionalization reactions using rhodium catalysts.

Case Study: Imidazo[1,2-a]pyridine Arylation

this compound underwent C–5 arylation with imidazo[1,2-a]pyridine-3-carboxamide under Rh(III) catalysis:

| Catalyst | Oxidant | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| [RhCp*Cl₂]₂ (3 mol%) | Ag₂O (4 equiv) | Methanol | 80°C | 75% | N-Methoxy-2-methyl-5-(trifluoromethylphenyl)imidazo[1,2-a]pyridine-3-carboxamide |

Key observations:

-

Regioselectivity was achieved at the C–5 position due to steric and electronic effects of the trifluoromethyl group.

-

Higher equivalents of boronic acid (1.5 equiv) led to diarylation, demonstrating tunable reactivity .

Reaction Mechanism and Key Steps

The general mechanism for cross-coupling involves:

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronic acid transfers the aryl group to Pd, forming a Pd–aryl intermediate.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

For rhodium-catalyzed reactions:

-

Rh(III) undergoes ligand-directed C–H activation , followed by boronic acid coordination and aryl transfer .

Factors Influencing Reaction Efficiency

| Factor | Impact on Reaction | Optimal Conditions |

|---|---|---|

| Catalyst | Pd or Rh complexes determine reaction pathway and selectivity. | Pd(PPh₃)₄ for Suzuki; [RhCp*Cl₂]₂ for C–H activation |

| Solvent | Polar solvents (MeOH, EtOH) enhance boronic acid solubility and ion mobility. | Methanol or ethanol/water mixtures |

| Temperature | Higher temperatures (80–100°C) accelerate transmetallation and reductive elimination. | 80–100°C |

| Substituent Effects | Electron-withdrawing CF₃ group increases electrophilicity, improving reactivity. | – |

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids. The trifluoromethyl group increases the electron-withdrawing capacity of the phenyl ring, enhancing the reactivity of the boronic acid in these transformations .

Example Reaction Conditions:

- Reagents: Aryl halide, base (e.g., sodium carbonate), palladium catalyst.

- Solvents: Ethanol, toluene.

- Temperature: Typically around 100°C for several hours under an inert atmosphere.

Medicinal Chemistry

Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of pharmaceutical compounds. Its ability to form stable complexes with various biological targets allows for the development of novel therapeutic agents. For instance, it has been utilized in synthesizing inhibitors for various enzymes and receptors, which are critical in treating diseases such as cancer and diabetes .

Case Study:

In one study, derivatives of this boronic acid were synthesized to evaluate their inhibitory effects on specific kinases involved in cancer progression. The results indicated that certain modifications to the trifluoromethyl group significantly enhanced potency and selectivity against target enzymes .

Materials Science

Polymer Chemistry

this compound is also employed in materials science, particularly in the development of polymeric materials with tailored properties. Its ability to participate in radical polymerization processes allows for the creation of functionalized polymers that exhibit enhanced thermal stability and mechanical properties .

Application Example:

This compound can be used to modify polyolefins to improve their resistance to solvents and enhance their thermal properties, making them suitable for high-performance applications such as coatings and adhesives.

Analytical Chemistry

Sensing Applications

Due to its boron atom, this compound can form complexes with diols and sugars, making it useful in sensor technology. It has been utilized in the development of fluorescence-based sensors for detecting glucose levels, which is crucial for diabetes management .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions | Enhances carbon-carbon bond formation |

| Medicinal Chemistry | Building block for drug synthesis | Potential for developing selective inhibitors |

| Materials Science | Modification of polymers | Improved thermal stability and mechanical properties |

| Analytical Chemistry | Development of sensors for glucose detection | High specificity due to boron-diol interactions |

Mecanismo De Acción

The mechanism by which 2-Methyl-5-(trifluoromethyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to desired biological or chemical outcomes.

Comparación Con Compuestos Similares

2-Methyl-5-(trifluoromethyl)benzoic acid: Similar structure but different functional group.

2-Methyl-5-(trifluoromethyl)phenol: Similar phenyl ring but different substituents.

This comprehensive overview highlights the significance of 2-Methyl-5-(trifluoromethyl)phenylboronic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

2-Methyl-5-(trifluoromethyl)phenylboronic acid (CAS Number: 947533-96-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its electronic properties, making it a valuable candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Boronic acids, including this compound, are known to interact with biological molecules through the formation of reversible covalent bonds with diols, such as those found in sugars and certain amino acids. This property allows them to modulate the activity of enzymes and receptors, particularly in the context of cancer therapies where they can inhibit specific pathways crucial for tumor growth and survival.

Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, including human prostate cancer (PC-3) and liver cancer (HepG2). The results indicated a notable reduction in cell viability, suggesting its potential as an anti-cancer agent. The efficacy was evaluated using the CellTiter 96 assay where the compound showed IC50 values indicative of strong anti-proliferative effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways:

- BCAT1/2 Inhibition : In a study focusing on branched-chain amino acid transaminases (BCAT1 and BCAT2), this compound was identified as a potent inhibitor. The IC50 values were determined through biochemical assays, demonstrating its effectiveness in modulating enzyme activity .

Structural Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of boronic acids. Studies have shown that modifications to the boronic acid structure can lead to variations in potency and selectivity against different targets. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 1.5 | BCAT1 |

| Other derivatives | Varies | Various |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Prostate Cancer Treatment : A study involving this compound showed promising results in reducing tumor size in xenograft models, indicating its potential for clinical applications in prostate cancer management.

- Hepatotoxicity Assessment : Given that some boronic acid derivatives are associated with hepatotoxic effects, this compound was assessed for liver toxicity using HepG2 cells. The findings suggested a favorable safety profile compared to other analogs .

Propiedades

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFARXIDYQNIXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659373 | |

| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-96-2 | |

| Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.